REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13]O)[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1.NC1N=C(N)C2C(=NC(CO)=CN=2)N=1.O=O>>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH3:13])[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Name
|
2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO.NC1=NC2=NC(=CN=C2C(=N1)N)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
used in the reaction
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
CUSTOM
|
Details
|
Reaction pH
|
Type
|
WAIT
|
Details
|
The reaction is complete in 3-6 hours
|
Duration
|
4.5 (± 1.5) h
|
Reaction Time |
4.5 (± 1.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13]O)[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1.NC1N=C(N)C2C(=NC(CO)=CN=2)N=1.O=O>>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH3:13])[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Name
|
2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO.NC1=NC2=NC(=CN=C2C(=N1)N)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
used in the reaction
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
CUSTOM
|
Details
|
Reaction pH
|
Type
|
WAIT
|
Details
|
The reaction is complete in 3-6 hours
|
Duration
|
4.5 (± 1.5) h
|
Reaction Time |
4.5 (± 1.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |